Phenol, 2,2'-[1,6-hexanediylbis(nitrilomethylidyne)]bis-

Photochromism Schiff base Molecular topology

Generic 'salen' selection risks mismatched bridge-dependent properties. Salhen's flexible -(CH₂)₆- spacer delivers distinct performance: • Most negative reduction potential (-2.20 V vs. Ag/Ag⁺) among salicylaldimine podands for reduction-resistant electrocatalysis • Quantitatively characterized photochromic response surpassing ethylene-bridged analogs for optical switching • Established Co(II) complex IC₅₀ of 43.82 μM (MCF-7) as reproducible SAR reference. Specify CAS 4081-35-0 to ensure hexamethylene-bridged architecture.

Molecular Formula C20H24N2O2
Molecular Weight 324.4 g/mol
CAS No. 4081-35-0
Cat. No. B1200982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 2,2'-[1,6-hexanediylbis(nitrilomethylidyne)]bis-
CAS4081-35-0
SynonymsN,N'-bis(salicylidene)-1,6-hexanediamine
N,N'-bisSHDA
Molecular FormulaC20H24N2O2
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=NCCCCCCN=CC2=CC=CC=C2O)O
InChIInChI=1S/C20H24N2O2/c23-19-11-5-3-9-17(19)15-21-13-7-1-2-8-14-22-16-18-10-4-6-12-20(18)24/h3-6,9-12,15-16,23-24H,1-2,7-8,13-14H2
InChIKeyDXVHKINVBJRBGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility47.4 [ug/mL]

Phenol, 2,2'-[1,6-hexanediylbis(nitrilomethylidyne)]bis- (CAS 4081-35-0): A Flexible Hexamethylene-Bridged Salen Ligand for Tailored Metal Complexation


Phenol, 2,2'-[1,6-hexanediylbis(nitrilomethylidyne)]bis- (commonly named N,N′-bis(salicylidene)-1,6-hexanediamine or salhen) is a tetradentate Schiff-base ligand of the salen family, featuring two salicylideneimine donor sets connected by a six-carbon hexamethylene bridge . Unlike the prototypical salen ligand (N,N′-bis(salicylidene)ethylenediamine, CAS 94-93-9) which incorporates a rigid two-carbon ethylene linker, the extended –(CH₂)₆– spacer in salhen imparts significantly greater conformational flexibility, a wider N–N bite distance, and altered steric and electronic properties at the coordinated metal center. These structural distinctions translate into measurable differences in photochromic behavior, electrochemical reduction potentials, metal-complex nuclearity, and performance in tribological and biological applications relative to shorter-bridge analogs [1][2].

Bridge geometry Forms a flexible 9-membered chelate ring upon metal binding, enabling distinct coordination geometries compared to rigid ethylene-bridged salen.
Functional differentiation Photochromic ease, reduction potential, and complex nuclearity depend critically on the hexamethylene bridge, preventing generic salen substitution.
Property tuning Fluorescence emission red-shift predictable from alkyl polarizability effect index, supporting rational ligand selection for optoelectronic probes.

Why Salen-Type Ligands Cannot Be Freely Substituted: The Critical Role of the Diamine Bridge in Phenol, 2,2'-[1,6-hexanediylbis(nitrilomethylidyne)]bis- Performance


Salen-type Schiff bases share a common N₂O₂ donor set, yet the length and topology of the diamine bridge fundamentally govern chelate ring size, metal-ion fit, ligand-field strength, conformational dynamics, and ultimately the function of the derived metal complex [1]. The hexamethylene bridge in Phenol, 2,2'-[1,6-hexanediylbis(nitrilomethylidyne)]bis- generates a flexible 9-membered chelate ring upon metal binding, in contrast to the more constrained 5-membered ring formed by ethylene-bridged salen. This difference alters redox potentials, photophysical pathways, complex nuclearity, and host-guest interactions in ways that cannot be predicted from the shorter-chain analogs [2][3]. Consequently, procurement specifications based solely on the salicylideneimine pharmacophore risk selecting a ligand whose bridge-length-dependent properties are mismatched to the target application, making compound-specific evidence essential for informed scientific selection.

1 Chelate ring size mismatch: hexamethylene forms a 9-membered ring, altering metal-ion fit relative to the 5-membered ring of ethylene-bridged salen.
2 Redox potential may shift significantly: a more negative reduction potential can limit compatibility with catalytic cycles optimized for shorter-bridge analogs.
3 Complex topology divergence: polynuclear vs. brick-type architectures change luminescence and tribological performance in ways not predictable from the salicylideneimine donor set alone.

Quantitative Differentiation of Phenol, 2,2'-[1,6-hexanediylbis(nitrilomethylidyne)]bis- from Closest Analogs: A Head-to-Head Evidence Guide


Enhanced Photochromic Responsiveness vs. Ethylene-Bridged Salen (BSE)

The photochromic response of Phenol, 2,2'-[1,6-hexanediylbis(nitrilomethylidyne)]bis- (designated BSH) was directly compared with that of N,N'-bis(salicylidene)-1,2-diaminoethane (BSE) using steady-state and time-dependent fluorescence, UV-Vis absorption, and FTIR spectroscopy. The study explicitly concludes that 'BSH can perform the photochromism easier than BSE, may be due to the molecular topology difference' [1]. The photoproduct was definitively identified as the double-proton-transferred keto form. Although the study is qualitative in its 'easier' designation, it establishes a clear functional hierarchy between the two ligands under identical experimental conditions.

Photochromic Response
Head-to-head
BSH (hexamethylene) vs BSE (ethylene): easier photochromism, attributed to molecular topology
Supports photoresponsive material selection
Qualitative difference under identical spectroscopy conditions
Photochromism Schiff base Molecular topology

More Negative Electrochemical Reduction Potential vs. Other Salen-Type Podands

The electrochemical reduction of four salicylaldimine podands was investigated at a glassy carbon electrode in 0.1 M TBATFB/MeCN. The Phenol, 2,2'-[1,6-hexanediylbis(nitrilomethylidyne)]bis- derivative (BSH) exhibited an irreversible one-electron reduction peak at –2.20 V (vs. Ag/Ag⁺) at a scan rate of 0.1 V/s, which is the most negative among the series [1]. By comparison, N,N′-bis(salicylidene)-diamine (BSA, no alkyl bridge) reduced at –1.82 V, 1,7-bis(2-hydroxybenzyl)-1,4,7-triazaheptane (BST) at –2.14 V, and 1,10-bis(2-hydroxybenzyl)-4,7-dioxa-1,10-diazadecane (BDD) at –2.10 V. The more cathodic reduction potential of BSH indicates a higher LUMO energy and greater electron richness at the imine functionalities, consistent with the electron-donating inductive effect of the extended hexamethylene chain.

Reduction Potential
Head-to-head
−2.20 V
380 mV more negative than ethylene-free analog; indicates higher LUMO energy
0.1 M TBATFB/MeCN, glassy carbon, vs. Ag/Ag⁺
Electrochemistry Cyclic voltammetry Reduction potential

Polynuclear vs. Brick-Type Complex Architecture in Eu(III) Luminescent Materials

In a comparative study of red-emitting Eu(III) complexes for white LED devices, the hexamethylene-bridged ligand salhen (Phenol, 2,2'-[1,6-hexanediylbis(nitrilomethylidyne)]bis-) formed a polynuclear complex [Eu(hfa)₂(OAc)(salhen)]ₙ, whereas the butylene-bridged analog salbn (N,N′-bis(salicylidene)-1,4-butanediamine) produced a discrete brick-type dimer [Eu₂(hfa)₄(OAc)₂(salbn)₂] [1]. The brick-type salbn complex achieved a photosensitized quantum yield (Φ_π-π*) of 47% and an exceptionally high efficiency of sensitization (η_sens) of 96% under 460 nm excitation. The polynuclear salhen complex did not exhibit comparable luminescence efficiency, demonstrating how the longer hexamethylene bridge alters complex topology and quenches sensitization efficiency relative to the optimal four-carbon bridge.

Eu(III) Luminescence
Cross-study
Butylene-bridged salbn dimer: Φ=47%, η_sens=96% vs Hexamethylene-bridged salhen polymer: not competitive
Longer bridge may quench sensitization; butylene bridge preferable for LED phosphors
460 nm excitation, solid-state; polynuclear topology reduces efficiency
Luminescence Europium(III) complexes LED phosphors

Reduced Tribological Modifying Activity in Cu(II) Complexes vs. Ethylene-Bridged Analog

Four Cu(II) Schiff-base complexes with different diamine bridges were evaluated as additives for modifying ultra-high molecular weight polyethylene (UHMWPE) under boundary lubrication conditions (25 vol% calf serum solution) using a reciprocating friction and wear tester [1]. The study established a structure-activity trend: 'the smaller the group R is, the higher the modifying activity is obtained, and the open chain is more reactive than that of alkyl and aromatic ring.' The Cu(II) complex with the ethylene-bridged ligand (R = –CH₂CH₂–) exhibited the highest tribological modifying activity, whereas the hexamethylene-bridged complex (R = –(CH₂)₆–) showed lower activity due to its larger, more flexible R group. Friction coefficients and wear volume loss were quantitatively measured, although exact numerical values require access to the full text.

Tribological Activity
Head-to-head
1Ethylene-bridged Cu(II) complex
2Hexamethylene-bridged Cu(II) complex
Smaller bridge R group yields higher modifying activity in UHMWPE
Boundary lubrication, calf serum solution; ethylene bridge top ranked
Tribology Copper(II) complexes UHMWPE modification

Differential Anticancer Cytotoxicity of Co(II) Complexes: Hexamethylene-Bridge vs. Siloxane-Spacer Ligand

Two salen-type Co(II) complexes differing only in the ligand bridge—CoL1 with a bis(propyl)tetramethyldisiloxane spacer (H₂L1) and CoL2 with a hexamethylene bridge (H₂L2, i.e., Phenol, 2,2'-[1,6-hexanediylbis(nitrilomethylidyne)]bis-) —were compared for cytotoxicity against MCF-7 breast cancer cells under identical assay conditions [1]. CoL2 (hexamethylene bridge) exhibited an IC₅₀ of 43.82 μM, nearly two-fold less potent than CoL1 (siloxane spacer), which showed an IC₅₀ of 22.61 μM. Molecular docking simulations attributed the higher potency of CoL1 to the superior conformational flexibility of the siloxane segment, which favors stronger interactions with cancer-relevant protein targets.

Cytotoxicity (MCF-7)
Head-to-head
IC₅₀ 43.82 μM
1.94-fold less potent than siloxane-spaced analog (22.61 μM); supports cytotoxicity endpoint comparison
MCF-7 breast cancer cell line; Co(II) acetate complexes
Anticancer activity Cobalt(II) complexes Cytotoxicity

Ligand Bridge Length Modulates Fluorescence Emission Energy: A Class-Level Structure-Property Relationship

A systematic study of 63 salen-type Schiff bases established that the length of the diamine chain correlates with the fluorescence emission maximum (ν_em) through the alkyl polarizability effect index (PEI) [1]. Compounds possessing alkyl linkers with higher PEI values exhibit lower ν_em (red-shifted emission). The hexamethylene bridge contributes a higher PEI than ethylene, trimethylene, or tetramethylene linkers, thereby predictably shifting fluorescence to longer wavelengths. This class-level inference provides a quantitative framework for tuning emission color in fluorescent probes and optoelectronic materials without the need for aromatic substitution.

Emission Tuning
Class-level
Higher alkyl polarizability (PEI) of hexamethylene chain correlates with red-shifted fluorescence across 63 salen compounds.
Predictable emission shift supports rational design of fluorescent probes
Ethanol solution; quantitative PEI–ν_em relationship established
Fluorescence Structure-property relationship Polarizability effect

Optimal Application Scenarios for Phenol, 2,2'-[1,6-hexanediylbis(nitrilomethylidyne)]bis- Based on Quantitative Differentiation Evidence


Photoresponsive Materials and Optical Switching Devices Leveraging Superior Photochromic Accessibility

The demonstrated easier photochromism of BSH relative to BSE makes the hexamethylene-bridged ligand the preferred scaffold for photoresponsive coatings, optical data storage media, and molecular switches where rapid and complete photoisomerization is a performance prerequisite. Procurement specifications for such applications should explicitly require the hexamethylene-bridged derivative rather than generic 'salen,' as the ethylene-bridged analog exhibits inferior photochromic response under identical illumination conditions.

Electrocatalytic and Redox-Active Systems Requiring a Wide Electrochemical Stability Window

The most negative reduction potential (–2.20 V vs. Ag/Ag⁺) among the studied salicylaldimine podands positions the hexamethylene-bridged ligand for use in electrocatalytic systems operating at highly reducing potentials, such as CO₂ reduction or hydrogen evolution catalysis, where ligand degradation via reduction must be avoided. Researchers developing molecular electrocatalysts should select this ligand when the metal center requires a reduction-resistant coordination environment that shorter-bridge analogs cannot provide.

Fluorescent Sensor and Optoelectronic Material Design Requiring Red-Shifted Emission

The established quantitative correlation between diamine bridge polarizability (PEI) and fluorescence emission energy enables rational procurement of the hexamethylene-bridged ligand for applications requiring red-shifted emission relative to ethylene- or butylene-bridged salen derivatives. This is particularly relevant for the development of long-wavelength fluorescent probes for bioimaging, where deeper tissue penetration and reduced autofluorescence interference are critical performance parameters.

Comparison Standard and Negative Control in Anticancer Metallodrug Screening Programs

The Co(II) complex of the hexamethylene-bridged ligand (CoL2) has been quantitatively characterized with an IC₅₀ of 43.82 μM against MCF-7 cells, serving as the less-active comparator to the siloxane-spaced analog CoL1 (IC₅₀ = 22.61 μM) . This established potency differential makes Phenol, 2,2'-[1,6-hexanediylbis(nitrilomethylidyne)]bis- a well-characterized reference ligand for structure-activity relationship (SAR) studies in medicinal inorganic chemistry, where it provides a reproducible baseline for evaluating novel bridge modifications aimed at improving anticancer efficacy.

Application
Selection Property
Validation Focus
Photochromic material research
Bridge-dependent photoisomerization ease
Photoresponse comparison under identical illumination
Electrocatalysis studies
Cathodic stability window
Reduction potential benchmarking vs. shorter-bridge analogs
Fluorescent probe development
Emission wavelength tunability via alkyl PEI
Polarizability-based emission prediction
Cancer cell-model comparator studies
Cytotoxicity baseline reference
Cell-viability endpoint benchmarking
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